molecular formula C9H8FN3O B15337562 2-(5-Fluoro-2-pyridyl)imidazole-4-methanol

2-(5-Fluoro-2-pyridyl)imidazole-4-methanol

Cat. No.: B15337562
M. Wt: 193.18 g/mol
InChI Key: GDXLMCQISOOFLX-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-pyridyl)imidazole-4-methanol is a heterocyclic compound that features both a pyridine and an imidazole ring in its structure. The presence of a fluorine atom on the pyridine ring and a hydroxymethyl group on the imidazole ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-pyridyl)imidazole-4-methanol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: 2-(5-Fluoro-2-pyridyl)imidazole-4-carboxylic acid.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted pyridyl-imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Fluoro-2-pyridyl)imidazole-4-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-pyridyl)imidazole-4-methanol involves its interaction with specific molecular targets. The fluorine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Fluoro-2-pyridyl)imidazole-4-carboxylic acid
  • 2-(5-Fluoro-2-pyridyl)imidazole-4-amine
  • 2-(5-Fluoro-2-pyridyl)imidazole-4-thiol

Uniqueness

2-(5-Fluoro-2-pyridyl)imidazole-4-methanol is unique due to the presence of the hydroxymethyl group, which can undergo various chemical modifications, enhancing its versatility in synthetic applications. Additionally, the fluorine atom on the pyridine ring can significantly influence the compound’s biological activity and binding affinity to molecular targets .

Properties

Molecular Formula

C9H8FN3O

Molecular Weight

193.18 g/mol

IUPAC Name

[2-(5-fluoropyridin-2-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C9H8FN3O/c10-6-1-2-8(11-3-6)9-12-4-7(5-14)13-9/h1-4,14H,5H2,(H,12,13)

InChI Key

GDXLMCQISOOFLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)C2=NC=C(N2)CO

Origin of Product

United States

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